molecular formula C8H15N B2518865 Spiro[2.4]heptan-6-ylmethanamine CAS No. 2402828-62-8

Spiro[2.4]heptan-6-ylmethanamine

Cat. No.: B2518865
CAS No.: 2402828-62-8
M. Wt: 125.215
InChI Key: WJQDBMODETUVNW-UHFFFAOYSA-N
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Description

Spiro[24]heptan-6-ylmethanamine is a spirocyclic compound characterized by a unique structure where a cyclopropane ring is fused to a cyclopentane ring at a single carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[2.4]heptan-6-ylmethanamine typically involves the formation of the spirocyclic structure followed by the introduction of the methanamine group. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of a cyclopentane derivative with a cyclopropane precursor in the presence of a strong base can yield the spirocyclic structure. Subsequent functionalization with an amine group can be achieved through reductive amination or other suitable methods .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of catalysts and advanced purification techniques can further enhance the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

Spiro[2.4]heptan-6-ylmethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of this compound .

Scientific Research Applications

Spiro[2.4]heptan-6-ylmethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of spiro[2.4]heptan-6-ylmethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[2.4]heptan-6-ylmethanamine is unique due to its specific ring structure and the presence of the methanamine group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

spiro[2.4]heptan-6-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c9-6-7-1-2-8(5-7)3-4-8/h7H,1-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJQDBMODETUVNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2)CC1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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